3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol
Description
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol is an amino alcohol derivative featuring a propan-1-ol backbone substituted at the 3-position with an ethylamino group bearing a 3,5-difluorophenyl moiety. The compound’s structure is characterized by:
- Fluorinated aromatic ring: The 3,5-difluorophenyl group introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing electronic properties critical for receptor interactions .
- Molecular weight: At 266.27 g/mol (calculated for C₁₂H₁₆F₂N₂O), it is relatively larger than simpler fluorinated alcohols, which may impact bioavailability.
This compound is structurally tailored for applications in medicinal chemistry, where fluorination and amino alcohols are common motifs in drug design.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
3-[1-(3,5-difluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-8(14-3-2-4-15)9-5-10(12)7-11(13)6-9/h5-8,14-15H,2-4H2,1H3 |
InChI Key |
KRRPCMKJRNUNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3,5-difluoroacetophenone with ethylamine to form the intermediate 1-(3,5-difluorophenyl)ethylamine. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the binding affinity to these targets, while the ethylamino and propanol moieties contribute to the overall pharmacokinetic properties. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights key differences between 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol and related compounds:
Key Observations:
- Backbone Length: Propanol derivatives (e.g., main compound) exhibit greater lipophilicity than ethanol analogs, which may enhance membrane permeability.
- Amino Group Impact: The ethylamino group in the main compound introduces basicity absent in non-amino analogs like 1-(3,5-Difluorophenyl)propan-1-ol, enabling ionic interactions in biological systems.
Functional and Pharmacological Implications
- Receptor Binding: The 3,5-difluorophenyl and ethylamino groups likely synergize to improve affinity for targets such as G protein-coupled receptors (GPCRs) or enzymes, compared to thiophene-containing analogs (e.g., a), where sulfur may alter binding kinetics .
- Metabolic Stability: Fluorination typically reduces oxidative metabolism, but the amino group may introduce susceptibility to N-dealkylation, a pathway less relevant in non-amino analogs like 1-(3,5-Difluorophenyl)ethanol.
- Impurity Profiles : Compounds like 1-fluoro-naphthalene (f) and naphthalen-1-ol derivatives (c, 1d) highlight the importance of controlling aromatic substituents to avoid undesired toxicological effects in drug formulations .
Research Findings from Literature
- : Analogs with methylamino groups (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) are documented as impurities in pharmaceuticals, underscoring the need for rigorous structural characterization to mitigate off-target activity .
- : The molecular weight and fluorine count in 1-(3,5-Difluorophenyl)propan-1-ol suggest it may serve as a synthetic intermediate or metabolite of the main compound, though its lack of an amino group limits pharmacological utility .
Biological Activity
3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol, with the chemical formula CHFNO and CAS number 1541706-79-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 215.24 g/mol |
| CAS Number | 1541706-79-9 |
The biological activity of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol primarily revolves around its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit activity against various enzymes and receptors involved in critical cellular pathways. For instance, the presence of the difluorophenyl group suggests potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds suggest that they may possess efficacy against various pathogens. For instance, a study on fluconazole analogs indicated that modifications in chemical structure could enhance antifungal activity against Candida species . This indicates a potential for 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol to be explored as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of structurally related compounds, researchers found that certain derivatives significantly inhibited cell growth in PIK3CA mutant cell lines. These findings suggest that modifications similar to those found in 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol could yield compounds with enhanced therapeutic profiles against specific cancer types .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of new indazole-triazole derivatives revealed promising antimicrobial properties. The study reported that certain modifications led to increased potency against resistant strains of bacteria and fungi, suggesting that further exploration of similar compounds could yield effective antimicrobial agents .
Research Findings Summary
The current understanding of the biological activity of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol is still evolving. Key findings include:
- Potential Anticancer Activity : Structural analogs have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Potential : Related compounds have demonstrated effectiveness against various microbial strains.
Future Directions
Further research is warranted to elucidate the specific biological mechanisms underlying the activity of 3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol. Investigations should focus on:
- In vitro and In vivo Studies : Comprehensive testing to assess efficacy and safety profiles.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with its biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
